MK2a Inhibitor

概要

説明

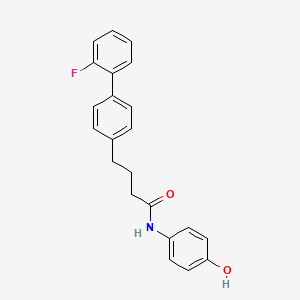

CMPD-1は、非ATP競合的な、p38α媒介性ミトゲン活性化プロテインキナーゼ-2aリン酸化の選択的阻害剤です。 また、チューブリン重合を阻害することが知られています

準備方法

CMPD-1は、特定の試薬と条件を伴う一連の化学反応を通じて合成できます。 一般的な方法の1つは、2'-フルオロ-N-(4-ヒドロキシフェニル)-[1,1'-ビフェニル]-4-ブタンアミドを原料とするものです 。合成経路には、通常、縮合、還元、精製などの工程が含まれており、最終的に高純度の生成物が得られます。工業生産方法には、反応条件を最適化することで大規模合成が行われ、一貫性と収率が確保されます。

化学反応の分析

CMPD-1は、以下のようなさまざまな種類の化学反応を起こします。

酸化: CMPD-1は、特定の条件下で酸化されて、酸化された誘導体を形成することがあります。

還元: 還元反応は、CMPD-1を還元型に変換することができ、化学的性質が変わります。

置換: CMPD-1は、官能基が他の基に置き換わる置換反応に関与することができます。

これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

CMPD-1は、以下のような幅広い科学研究の応用があります。

化学: CMPD-1は、p38α媒介性ミトゲン活性化プロテインキナーゼ-2aリン酸化の阻害を研究するためのツール化合物として使用されます。

生物学: 炎症や細胞シグナル伝達など、さまざまな細胞プロセスにおけるp38αの役割を調査するために使用されます。

科学的研究の応用

CMPD-1 has a wide range of scientific research applications, including:

Chemistry: CMPD-1 is used as a tool compound to study the inhibition of p38 alpha-mediated mitogen-activated protein kinase-2a phosphorylation.

Biology: It is used to investigate the role of p38 alpha in various cellular processes, including inflammation and cell signaling.

作用機序

CMPD-1は、p38α媒介性ミトゲン活性化プロテインキナーゼ-2aリン酸化を選択的に阻害することによってその効果を発揮します。この阻害は、下流の標的のリン酸化を防ぎ、それによってさまざまな細胞プロセスを調節します。 CMPD-1の分子標的は、炎症、細胞増殖、アポトーシスに関連する経路に関与するp38αとミトゲン活性化プロテインキナーゼ-2aを含みます .

類似の化合物との比較

CMPD-1は、p38α媒介性ミトゲン活性化プロテインキナーゼ-2aリン酸化の選択的阻害により、他の類似の化合物と比較してユニークです。類似の化合物には、以下のようなものがあります。

CMPD-2: 選択性と効力が異なる、p38α媒介性経路の別の阻害剤.

フラボカワインC: 異なるシグナル伝達経路に影響を与える、抗腫瘍活性を有するメラニン生成阻害剤.

PF-3644022: 抗炎症効果を持つ、ミトゲン活性化プロテインキナーゼ-2のATP競合阻害剤.

CMPD-1は、非ATP競合的なメカニズムと特定のリン酸化イベントの選択的阻害により際立っており、科学研究や潜在的な治療用途において貴重なツールとなっています。

類似化合物との比較

CMPD-1 is unique compared to other similar compounds due to its selective inhibition of p38 alpha-mediated mitogen-activated protein kinase-2a phosphorylation. Similar compounds include:

CMPD-2: Another inhibitor of p38 alpha-mediated pathways with different selectivity and potency.

Flavokawain C: A melanogenesis inhibitor with anti-tumor activity, affecting different signaling pathways.

PF-3644022: An ATP-competitive inhibitor of mitogen-activated protein kinase-2 with anti-inflammatory effects.

CMPD-1 stands out due to its non-ATP-competitive mechanism and selective inhibition of specific phosphorylation events, making it a valuable tool in scientific research and potential therapeutic applications.

生物活性

MK2 (MAPK-activated protein kinase 2) is a critical kinase involved in various cellular processes, including the DNA damage response, inflammation, and cell cycle regulation. The MK2a inhibitor, particularly CMPD1, has garnered attention for its potential therapeutic applications in cancer and viral infections. This article reviews the biological activity of MK2a inhibitors, focusing on their mechanisms of action, efficacy in different contexts, and relevant case studies.

MK2 inhibitors primarily function by preventing the phosphorylation of MK2 and its downstream substrates. CMPD1, a notable non-ATP competitive inhibitor, selectively inhibits MK2 phosphorylation without competing with ATP, which is advantageous in cellular environments where ATP levels are high. This unique mechanism allows for more effective inhibition of MK2's role in various signaling pathways.

Key Mechanisms:

- Cytotoxic Activity : CMPD1 has been shown to induce apoptosis in glioblastoma cells through mechanisms independent of MK2 inhibition. It primarily targets tubulin, leading to mitotic arrest and subsequent cell death .

- Viral Infection Modulation : In the context of chikungunya virus (CHIKV) infection, CMPD1 treatment led to a significant reduction in viral progeny release and improved survival rates in infected animal models. This effect is attributed to the inhibition of actin cytoskeleton remodeling necessary for viral entry and replication .

Efficacy in Cancer Treatment

Research indicates that MK2 inhibitors can enhance the efficacy of chemotherapeutic agents. In p53-deficient tumors, MK2 inhibition has been associated with increased sensitivity to chemotherapy by disrupting the G2/M checkpoint, allowing for greater cell death during treatment .

Case Study: Glioblastoma Cells

A study involving glioblastoma cells demonstrated that while CMPD1 effectively induced G2/M arrest and apoptosis, traditional ATP-competitive MK2 inhibitors did not produce similar effects. The study highlighted the importance of selecting appropriate inhibitors based on their mechanisms when designing therapeutic strategies .

Efficacy Against Viral Infections

The role of MK2 in viral infections has been a focal point for research into new antiviral strategies. Studies have shown that inhibiting MK2 can significantly reduce the replication of viruses such as CHIKV.

Case Study: Chikungunya Virus

In vitro studies revealed that gene silencing of MK2 and MK3 reduced CHIKV progeny release by approximately 58%. Furthermore, treatment with CMPD1 resulted in a 68% reduction in viral infection rates. This underscores the potential of targeting the MK2 pathway as a therapeutic strategy against viral infections .

Data Summary

特性

IUPAC Name |

4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYAQBDIXCVKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464220 | |

| Record name | MK2a Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41179-33-3 | |

| Record name | MK2a Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of CMPD1?

A1: CMPD1 is primarily characterized as a substrate-selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK), specifically targeting its interaction with the substrate MAPK-activated protein kinase 2 (MK2a). []

Q2: How does CMPD1's substrate selectivity differ from other p38 inhibitors?

A2: Unlike conventional p38 inhibitors that directly compete with ATP binding, CMPD1 exhibits a unique mechanism. It selectively prevents the phosphorylation of MK2a, a downstream substrate of p38α, without significantly affecting the phosphorylation of other p38 substrates like ATF-2. []

Q3: What are the downstream consequences of CMPD1-mediated MK2a inhibition?

A3: CMPD1's inhibition of MK2a leads to a variety of downstream effects, including:

- Modulation of gene expression: CMPD1 treatment affects the expression of genes involved in cell cycle regulation (e.g., p21), chemokine signaling (e.g., IL-8, CXCL family), and cellular differentiation. [, , ]

- Cell cycle arrest: CMPD1 induces a potent G2/M cell cycle arrest in various cell lines, including acute myeloid leukemia (AML) cells. [, ]

- Apoptosis induction: When combined with histone deacetylase inhibitors (HDIs) like SAHA, CMPD1 promotes significant apoptosis in AML cells, suggesting a synergistic effect. [, ]

- Alterations in microtubule dynamics: Research indicates CMPD1 may function as a microtubule-destabilizing agent, affecting cellular morphology and processes like migration and invasion. [, ]

Q4: Does CMPD1 affect other signaling pathways besides p38/MK2?

A4: While CMPD1 is primarily known for targeting p38/MK2, research suggests it might influence other signaling pathways:

- LATS1/YAP1 pathway: CMPD1 treatment has been linked to LATS1 activation and downstream YAP1 phosphorylation, suggesting potential involvement in cell cycle regulation. []

- ERK/MAPK pathway: Studies show that CMPD1 can modulate ERK/MAPK signaling, leading to alterations in Stat3 phosphorylation and influencing antitumor effects. []

Q5: What is the molecular formula and weight of CMPD1?

A5: The molecular formula of CMPD1 is C21H19FNO3, and its molecular weight is 353.38 g/mol.

Q6: Is there any spectroscopic data available for CMPD1?

A6: While the provided research abstracts do not include detailed spectroscopic data, techniques like NMR spectroscopy and mass spectrometry have been employed to characterize CMPD1 and its analogs. [, , ]

Q7: What is known about the material compatibility and stability of CMPD1?

A7: The provided research abstracts do not provide specific information regarding the material compatibility and stability of CMPD1. Further investigation is needed to assess its performance and applications under various conditions.

Q8: Does CMPD1 possess any catalytic properties?

A8: CMPD1 is primarily investigated as an enzyme inhibitor and not for its catalytic properties. Its main mode of action involves binding to p38α MAPK and inhibiting its activity rather than catalyzing a specific reaction.

Q9: Have any computational studies been performed on CMPD1?

A9: Yes, computational techniques like molecular docking and molecular dynamics simulations have been employed to:

- Investigate the binding mode of CMPD1 to p38α MAPK. []

- Screen for potential anti-cancer compounds targeting mutated p53. []

- Evaluate the potential of CMPD1 analogs as inhibitors of blood coagulation factors against SARS-CoV-2. []

Q10: How do structural modifications affect CMPD1's activity?

A10: While limited information is available on CMPD1's SAR, research on its analogs suggests:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。